molecular formula C13H18O2 B2594552 (2S)-3-Benzyl-2-methylpentanoic acid CAS No. 2248220-16-6

(2S)-3-Benzyl-2-methylpentanoic acid

Cat. No.: B2594552
CAS No.: 2248220-16-6
M. Wt: 206.285
InChI Key: FTXXCVNOONKYRF-NUHJPDEHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-3-Benzyl-2-methylpentanoic acid is an organic compound with a chiral center at the second carbon atom. This compound is characterized by a benzyl group attached to the third carbon and a methyl group attached to the second carbon of the pentanoic acid chain. The stereochemistry of the compound is denoted by the (2S) configuration, indicating the spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-Benzyl-2-methylpentanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor, such as (S)-2-methylpentanoic acid, with benzyl bromide in the presence of a strong base like sodium hydride. The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve the use of catalytic hydrogenation of a precursor compound, followed by purification through crystallization or distillation. The choice of catalysts and reaction conditions can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (2S)-3-Benzyl-2-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: Formation of benzyl ketones or aldehydes.

    Reduction: Formation of (2S)-3-Benzyl-2-methylpentanol.

    Substitution: Formation of nitrobenzyl or halobenzyl derivatives.

Scientific Research Applications

(2S)-3-Benzyl-2-methylpentanoic acid has several applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-3-Benzyl-2-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity or altering its function. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • (2R)-3-Benzyl-2-methylpentanoic acid
  • (2S)-3-Phenyl-2-methylpentanoic acid
  • (2S)-3-Benzyl-2-ethylpentanoic acid

Comparison: (2S)-3-Benzyl-2-methylpentanoic acid is unique due to its specific stereochemistry and the presence of both benzyl and methyl groups. Compared to its enantiomer, (2R)-3-Benzyl-2-methylpentanoic acid, the (2S) configuration may exhibit different biological activities and interactions. The presence of the benzyl group distinguishes it from other similar compounds, such as (2S)-3-Phenyl-2-methylpentanoic acid, which has a phenyl group instead.

Properties

IUPAC Name

(2S)-3-benzyl-2-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-3-12(10(2)13(14)15)9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3,(H,14,15)/t10-,12?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXXCVNOONKYRF-NUHJPDEHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC1=CC=CC=C1)[C@H](C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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